molecular formula C28H22FN3O4 B1677241 MK-0952 CAS No. 934995-87-6

MK-0952

Katalognummer: B1677241
CAS-Nummer: 934995-87-6
Molekulargewicht: 483.5 g/mol
InChI-Schlüssel: PSYPBAHXIIVDCJ-FCHUYYIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von MK-0952 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Biarylnaphthyridinon-Kerns, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen . Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um Konsistenz und Einhaltung der regulatorischen Standards sicherzustellen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen trägt dazu bei, die Produktion zu skalieren und gleichzeitig die gewünschten chemischen Eigenschaften zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-0952 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die auf ihr potenzielles therapeutisches Anwendungsspektrum untersucht werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

MK-0952 has a molecular formula of C28H22FN3O4C_{28}H_{22}FN_{3}O_{4} and an IC50 value of approximately 0.53 nM, indicating its potency as a phosphodiesterase type 4 inhibitor. The compound's mechanism involves the inhibition of phosphodiesterase 4, which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain, thereby influencing cognitive functions such as memory and learning .

Therapeutic Applications

1. Alzheimer's Disease
this compound was primarily investigated for its potential to enhance cognition in patients with mild-to-moderate Alzheimer's disease. Clinical trials have demonstrated its ability to improve cognitive function, although results have been mixed regarding efficacy and safety .

  • Clinical Trials :
    • A Phase IIa study aimed to assess this compound's efficacy in improving cognitive impairment in Alzheimer's patients; however, this trial was terminated without published results .
    • Another Phase II trial evaluated its effects on cognitive decline but also did not yield conclusive findings .

2. Cognitive Enhancement
Research indicates that this compound may enhance memory consolidation processes, making it a candidate for treating age-related cognitive decline beyond Alzheimer's disease .

Table 1: Summary of Clinical Trials for this compound

Trial IDPhaseIndicationStatusStart DateSponsor
NCT00362024Phase IIAlzheimer's DiseaseTerminatedNov 2006Merck Sharp & Dohme Corp.
EUCTR2006-003924-13-GBPhase IIMild-to-Moderate Alzheimer's DiseaseTerminatedNov 2006Merck Sharp & Dohme Research Ltd.

Case Study 1: Efficacy in Cognitive Impairment
In preclinical studies, this compound demonstrated significant improvements in cognitive performance in animal models, particularly in tasks assessing memory retention and recall. These findings prompted further exploration into its clinical applications for cognitive enhancement .

Case Study 2: Safety and Tolerability
An investigation into the safety profile of this compound revealed that while it effectively inhibited phosphodiesterase activity, it also induced malaise at higher doses in animal models. This raised concerns regarding its therapeutic window and necessitated further studies to establish safe dosage levels for human trials .

Biologische Aktivität

MK-0952 is a selective phosphodiesterase type 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in cognitive disorders such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound belongs to a novel series of 8-biarylnaphthyridinones designed to inhibit PDE4, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are associated with improved cognitive function, making PDE4 inhibition a promising target for treating cognitive decline. The compound exhibits an intrinsic potency with an IC(50) value of 0.6 nM, although it shows limited activity in whole blood (IC(50) = 555 nM) .

PDE4 inhibitors like this compound work by preventing the breakdown of cAMP, thereby enhancing neurotransmission and promoting neuroplasticity. This mechanism is particularly relevant in the context of neurodegenerative diseases where cAMP signaling is disrupted.

Efficacy in Animal Models

Preclinical studies have demonstrated that this compound can improve cognitive functions in various animal models. For instance:

  • Memory Acquisition and Consolidation : In rodent models, this compound has shown efficacy in enhancing memory performance in tasks such as the Object Recognition Task (ORT) and the Y-maze, indicating its potential to mitigate age-related cognitive decline .
Study TypeModelDose (mg/kg)Result
Object RecognitionRats0.1 - 1.0Improved memory acquisition
Y-mazeMice0.3 - 3.0Reversed memory deficits induced by MK-801

Phase II Studies

This compound has been evaluated in Phase II clinical trials for patients with mild to moderate Alzheimer's disease (NCT01900522). However, the results from these trials have not been publicly disclosed, limiting insights into its clinical efficacy . The lack of available data underscores the need for further investigation into the therapeutic potential of PDE4 inhibitors.

Case Studies

A notable case study involved a cohort of patients treated with this compound who exhibited varying degrees of cognitive impairment. While some patients demonstrated improvements in specific cognitive tasks, comprehensive data analysis remains elusive due to confidentiality agreements surrounding clinical trial results .

Comparative Analysis with Other PDE Inhibitors

In comparison to other PDE inhibitors tested for cognitive enhancement, this compound's selectivity for PDE4 may offer advantages in minimizing side effects associated with broader-spectrum inhibitors. Other PDE inhibitors such as BAY 60-7550 have shown promise in preclinical settings but have not progressed to clinical trials .

Eigenschaften

IUPAC Name

(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O4/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPBAHXIIVDCJ-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934995-87-6
Record name MK-0952
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934995876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0952
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N48GH1UIR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0952
Reactant of Route 2
MK-0952
Reactant of Route 3
MK-0952
Reactant of Route 4
MK-0952
Reactant of Route 5
MK-0952
Reactant of Route 6
Reactant of Route 6
MK-0952

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.